molecular formula C26H26N4O3 B15043170 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15043170
M. Wt: 442.5 g/mol
InChI Key: KJDVQKRWGAXFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemically defined small molecule of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyridopyrimidinone class of heterocyclic compounds, a scaffold recognized for its diverse biological activities and potential as a core structure for the development of enzyme inhibitors . The molecular structure features a conjugated imino-methyl linker in the (E) configuration, bridging the central pyridopyrimidinone core with a 4-ethoxyphenyl group, while a second 4-ethoxyanilino moiety is attached at another position. This specific substitution pattern with ethoxy functional groups is designed to influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Research into analogous pyridopyrimidinone derivatives has demonstrated their potential as inhibitors of key signaling pathways. For instance, closely related compounds have been developed and patented as potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a critical kinase target in oncology research for the treatment of cancer . The structural features of this compound suggest it is a valuable candidate for profiling in high-throughput screening assays, structure-activity relationship (SAR) studies, and further chemical optimization to enhance its potency and selectivity. Researchers can utilize this compound to explore its mechanism of action, identify its molecular targets, and evaluate its efficacy in various cellular and biochemical models. This product is intended for research and development purposes only in a laboratory setting. It is not intended for use in humans, animals, or as a component in diagnostic procedures. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-(4-ethoxyanilino)-3-[(4-ethoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C26H26N4O3/c1-4-32-21-12-8-19(9-13-21)27-17-23-24(28-20-10-14-22(15-11-20)33-5-2)29-25-18(3)7-6-16-30(25)26(23)31/h6-17,28H,4-5H2,1-3H3

InChI Key

KJDVQKRWGAXFOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NC4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Ethoxyanilino Group: The ethoxyanilino group is introduced through a nucleophilic substitution reaction, where an appropriate aniline derivative reacts with the core structure.

    Formation of the Imine Linkage: The imine linkage is formed by the condensation of an aldehyde or ketone with the ethoxyphenyl group, resulting in the formation of the (E)-[(4-ethoxyphenyl)imino]methyl moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine or other reducible functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chloro-Substituted Analogs

  • Example: 2-(4-chloroanilino)-3-(2-furfuryliminomethyl)-9-methyl-pyrido[1,2-a]pyrimidin-4-one () Replaces ethoxy with 4-chlorophenyl (electron-withdrawing) and furfurylimino (heterocyclic). Impact: Reduced solubility due to the chloro group; furan may introduce steric hindrance or alter hydrogen-bonding capacity.
  • Example: 3-[(4-Chlorophenyl)imino]methyl-9-methyl-2-(methylamino) analog () Features a methylamino group at position 2 instead of anilino.

Methyl-Substituted Analogs

  • Example: 3-{(E)-[(4-methylphenyl)imino]methyl}-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one () Replaces ethoxy with 4-methylphenyl groups. Impact: Methyl groups (-CH₃) increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to ethoxy substituents .

Bulkier Aromatic/Functional Groups

  • Example: 2-[(2-Phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-9-methyl analog () Substitutes phenyl rings with phenylethyl chains. Impact: Increased steric bulk may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.

Heterocyclic and Thiazolidinone Derivatives

  • Example: Thiazolidinone-containing analogs () Feature Z-configured thiazolidin-5-ylidene groups at position 3. Impact: The thiazolidinone ring introduces sulfur atoms and keto-enol tautomerism, which may confer metal-chelating or protease-inhibiting properties.
  • Example: 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-thiazolidin-ylidene)methyl]-9-methyl analog () Includes a thioxo group (-C=S) and isopropyl substitution.

Piperazinyl and Piperidine Derivatives ()

  • Example : 7-[(3R)-3-Methylpiperazin-1-yl]-2-(3,4-dimethoxyphenyl)-9-methyl analog ()
    • Incorporates piperazine rings at position 6.
    • Impact : Piperazine improves solubility via nitrogen lone pairs and may modulate pharmacokinetics (e.g., half-life).

Comparative Analysis Table

Compound Feature Target Compound Chloro-Analog () Methyl-Analog () Thiazolidinone-Analog ()
Position 2 Substituent 4-Ethoxyanilino 4-Chloroanilino 4-Methylanilino Allylamino
Position 3 Substituent (E)-4-Ethoxyphenylimino (E)-Furfurylimino (E)-4-Methylphenylimino (Z)-Thiazolidin-5-ylidene
Key Functional Groups Ethoxy (×2) Chloro, Furan Methyl (×2) Thioxo, Isopropyl
Predicted LogP ~3.5 (est.) ~4.2 (higher lipophilicity) ~3.8 ~2.9 (polar thioxo group)
Potential Bioactivity Kinase inhibition? Antifungal? CNS penetration? Protease inhibition?

Research Implications

  • Target Compound Advantages : The dual ethoxy groups balance solubility and aromatic interactions, making it suitable for oral bioavailability studies.
  • Limitations vs. Analogs: Lacks the thiazolidinone’s metal-binding capacity () or the piperazine’s pharmacokinetic benefits ().
  • Synthetic Challenges : Ethoxy groups require protection/deprotection steps compared to methyl analogs, but fewer than heterocyclic derivatives .

Biological Activity

The compound 2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 325479-73-0) is a member of the pyrido[1,2-a]pyrimidin-4-one class, which has garnered attention for its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4OC_{26}H_{26}N_{4}O, with a molecular weight of approximately 442.52 g/mol. The structure features an ethoxy group, an aniline moiety, and a pyrido-pyrimidine core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC26H26N4O
Molecular Weight442.52 g/mol
CAS Number325479-73-0
Melting PointNot reported
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrido[1,2-a]pyrimidin-4-one derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer cell signaling pathways.

Case Study: Inhibition of Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against Gram-positive bacteria. In vitro tests revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity is believed to stem from the ability of the compound to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells .

Research Findings and Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Ongoing studies are focusing on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models before clinical trials.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions, similar to methods used for structurally related pyrido-pyrimidinones. Key steps include:
  • Base-catalyzed cyclization : Use DMF or ethanol as solvents under reflux (80–100°C) .
  • Schiff base formation : Employ stoichiometric ratios of aldehydes and amines, with catalytic acetic acid .
  • Purification : Recrystallize from DMF or ethanol to achieve >95% purity .
  • Optimization : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., p-TsOH), and reaction times (12–48 hrs) to improve yields (Table 1).

Table 1 : Comparison of Reaction Conditions from Literature

SolventCatalystTemp (°C)Yield (%)Reference
DMFNone8065
EthanolAcetic acid7072
THFp-TsOH6081

Q. How should researchers approach structural characterization to ensure accuracy?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
  • X-ray crystallography : Confirm stereochemistry (e.g., E/Z configuration of imino groups) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What theoretical frameworks guide the study of this compound’s bioactivity?

  • Methodological Answer : Link research to established pharmacological theories, such as:
  • Structure-Activity Relationship (SAR) : Correlate ethoxy group positioning with receptor binding .
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites .
  • Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Test DMSO-water mixtures (e.g., 10% DMSO) to balance solubility and biocompatibility .
  • pH stability studies : Monitor degradation via HPLC under physiological pH (4–9) over 24–72 hrs .
  • Lyophilization : Freeze-dry the compound with trehalose or mannitol as stabilizers for long-term storage .

Q. How to resolve contradictions in spectral data or crystallographic findings?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate NMR assignments with IR (e.g., imine C=N stretches at ~1600 cm⁻¹) .
  • Computational modeling : Compare experimental XRD data with DFT-optimized geometries to identify discrepancies .
  • Replicate synthesis : Ensure batch-to-batch consistency by repeating reactions under identical conditions .

Q. What methodologies are appropriate for studying environmental fate and ecological impacts?

  • Methodological Answer : Adopt a tiered approach based on ISO 14040 guidelines:
  • Laboratory studies : Measure hydrolysis half-life (t₁/₂) at varying pH and UV exposure .
  • Ecotoxicology assays : Use Daphnia magna or algae to assess acute toxicity (LC₅₀/EC₅₀) .
  • Field monitoring : Deploy passive samplers in water systems to detect bioaccumulation .

Table 2 : Key Parameters for Environmental Impact Studies

ParameterMethodReference
Hydrolysis t₁/₂HPLC under pH 4, 7, 9
PhotodegradationUV chamber (λ = 254–365 nm)
BioaccumulationOECD 305 guideline (fish model)

Q. How to design experiments analyzing metabolic pathways in mammalian systems?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
  • CYP450 inhibition assays : Test isoform-specific inhibition (e.g., CYP3A4) using fluorogenic substrates .
  • Toxicogenomics : Profile gene expression changes (e.g., Nrf2 pathway) in HepG2 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.